molecular formula C21H18ClN3O3S B2657593 (4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione CAS No. 327074-74-8

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

Cat. No. B2657593
CAS RN: 327074-74-8
M. Wt: 427.9
InChI Key: DQMUBRBHGWRZOV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a furan ring, a thione group, and nitro and chloro substituents. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The presence of a nitro group could suggest potential for biological activity, as nitro groups are often found in compounds with antimicrobial properties .


Molecular Structure Analysis

The compound’s structure would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Piperazine derivatives have been investigated for their antimicrobial effects . Further studies could explore its efficacy against specific bacterial strains.

Antifungal Potential

Given the presence of a furan ring, this compound might exhibit antifungal activity. However, experimental validation is necessary. Previous research has highlighted piperazine-based derivatives with fungicidal properties .

Anticancer Applications

The combination of piperazine and furan moieties could contribute to anticancer effects. Researchers have explored similar structures for their potential as antitumor agents . Investigating its impact on cancer cell lines would be valuable.

Neurological Disorders

Piperazine derivatives have shown promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . This compound’s unique structure warrants investigation for neuroprotective effects.

Anti-Inflammatory Properties

Considering the diverse pharmacological activities of piperazine-containing compounds, exploring anti-inflammatory effects could be worthwhile. Inflammation plays a crucial role in various diseases, and novel agents are continually sought .

Antidiabetic Potential

Piperazine derivatives have been studied for their antidiabetic properties . Investigating whether this compound affects glucose metabolism or insulin sensitivity could provide valuable insights.

Psychoactive Effects

Although not a therapeutic application, compounds with piperazine rings have been used illicitly for recreational purposes . Understanding its psychoactive potential is relevant.

Cardiovascular Applications

Given the compound’s heterocyclic structure, it might influence cardiovascular health. Piperazine derivatives have been explored as anticoagulants . Investigating its effects on platelet aggregation and clotting pathways could be informative.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, compounds containing a piperazine ring have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and biological activities. For example, compounds with similar structures have shown cytotoxic effects .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-2-1-3-18(14-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-4-6-17(7-5-15)25(26)27/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMUBRBHGWRZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Chlorophenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione

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